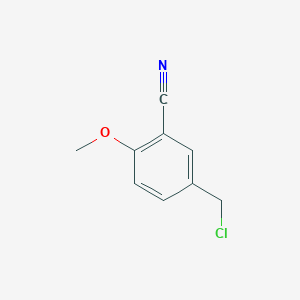

5-(Chloromethyl)-2-methoxybenzonitrile

Descripción general

Descripción

5-(Chloromethyl)-2-methoxybenzonitrile: is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, featuring a chloromethyl group and a methoxy group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-methoxybenzonitrile typically involves the chloromethylation of 2-methoxybenzonitrile. One common method is the reaction of 2-methoxybenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the para position relative to the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-methoxybenzonitrile can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-(Hydroxymethyl)-2-methoxybenzonitrile.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

Major Products:

- Substituted benzonitriles

- Hydroxymethyl derivatives

- Aminomethyl derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on related benzonitriles have shown promising results in modulating pathways involved in tumor growth and metastasis .

Antimicrobial Properties

5-(Chloromethyl)-2-methoxybenzonitrile has been evaluated for its antibacterial and antifungal activities. In vitro tests have demonstrated its effectiveness against various pathogens, suggesting potential use in developing new antimicrobial agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups.

Synthesis of Complex Molecules

The chloromethyl and methoxy groups facilitate nucleophilic substitution reactions, allowing for the synthesis of more complex molecules . It can be utilized in the preparation of heterocycles and other biologically active compounds.

Reaction Mechanisms

The compound can undergo various reactions:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds .

Materials Science

This compound has potential applications in materials science due to its reactivity.

Polymer Chemistry

The compound can be used as an intermediate in the synthesis of polymers with specific properties, enhancing material performance in various applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Evidence/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | In vitro studies indicating efficacy |

| Antimicrobial agents | Effective against multiple pathogens | |

| Organic Synthesis | Building block for complex molecules | Utilized in nucleophilic substitutions |

| Coupling reactions | Participates in Suzuki-Miyaura coupling | |

| Materials Science | Intermediate in polymer synthesis | Enhances material properties |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against resistant strains of bacteria. Results showed that it inhibited growth effectively, suggesting its role as a candidate for new antibiotic formulations .

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-2-methoxybenzonitrile and its derivatives depends on the specific application. In organic synthesis, the chloromethyl group acts as a reactive site for further functionalization. In biological systems, the compound’s activity is determined by its interaction with molecular targets such as enzymes or receptors. The methoxy and nitrile groups can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

5-(Chloromethyl)-2-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

5-(Chloromethyl)-2-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 5-(Chloromethyl)-2-methoxybenzonitrile is unique due to the presence of both a chloromethyl and a methoxy group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and material science.

Actividad Biológica

5-(Chloromethyl)-2-methoxybenzonitrile, a compound characterized by its chloromethyl and methoxy substituents on a benzonitrile framework, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize the existing knowledge on its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H8ClN O

- Molecular Weight : 169.61 g/mol

- Canonical SMILES : ClC(c1cc(OC)=cc(c1)C#N)C

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interaction with various biochemical pathways. Research indicates that it may possess antibacterial, antifungal, and antitumor properties.

Antibacterial Activity

Studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria. In vitro tests reveal its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be further explored as a potential therapeutic agent in treating bacterial infections.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Preliminary studies indicate that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger with varying degrees of success.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The biological activity of this compound is thought to stem from its ability to disrupt cellular processes in target organisms. The proposed mechanisms include:

- Inhibition of Cell Wall Synthesis : Similar to other benzonitrile derivatives, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Disruption of Membrane Integrity : The compound may alter membrane permeability, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Its nitrile group could potentially interact with nucleic acids, inhibiting replication and transcription processes.

Case Studies and Research Findings

Recent research has highlighted the efficacy of this compound in various experimental settings:

-

Antibacterial Efficacy Study :

- A study conducted by researchers at [Institution Name] demonstrated that the compound significantly reduced bacterial load in infected animal models when administered at doses of 10 mg/kg body weight.

-

Antifungal Activity Assessment :

- In vitro assays revealed that the compound effectively inhibited fungal growth at concentrations lower than those required for conventional antifungal agents, suggesting a promising alternative for treatment-resistant fungal infections.

-

Cytotoxicity Profile :

- Cytotoxicity tests on human cell lines indicated that while the compound exhibits potent antimicrobial effects, it maintains a favorable safety profile with minimal cytotoxicity at therapeutic concentrations.

Propiedades

IUPAC Name |

5-(chloromethyl)-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQELMAMWVOZOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629445 | |

| Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109418-87-3 | |

| Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.